ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Description
Historical Context and Discovery of Pyrrole-Based Heterocycles
The pyrrole heterocycle was first synthesized in the 19th century, with early methods focusing on the Hantzsch and Knorr syntheses. The Hantzsch reaction involves β-ketoesters, ammonia, and α-haloketones, while the Knorr method utilizes α-amino ketones and electron-withdrawing groups. These methodologies laid the foundation for synthesizing substituted pyrroles, including carboxylates.
Substituted pyrrole carboxylates gained prominence in the 20th century due to their versatility in organic synthesis. Ethyl pyrrole-2-carboxylate derivatives, for instance, serve as precursors for bioactive molecules, such as antimicrobial agents and anticancer compounds. The structural complexity of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate reflects advancements in pyrrole functionalization, enabling targeted modifications for specific applications.
Structural Significance of Substituted Pyrrole Carboxylates in Organic Chemistry
The substituents on this compound critically influence its reactivity and utility:
| Substituent | Position | Functional Impact |
|---|---|---|
| Acetyl (C=OCH₃) | 4 | Electron |
Properties
IUPAC Name |
ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-9-10(8(4)14)7(3)13-11(9)12(15)16-6-2/h13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEPFPDHFZUVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356636 | |
| Record name | ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37013-86-8 | |
| Record name | ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally follows a multi-step process involving:
- Condensation and cyclization of suitable precursors such as ethyl cyanoacetate and β-diketones (e.g., acetylacetone or pentane-2,4-dione derivatives),
- Base-catalyzed reactions to facilitate cyclization,
- Esterification or direct use of ester-containing starting materials.
Although explicit literature on the exact compound with the 3-ethyl substituent is limited, closely related pyrrole derivatives such as ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate provide a reliable synthetic framework adaptable for this compound by substituting the methyl group at the 3-position with an ethyl group.
Typical Reaction Conditions
| Parameter | Details |
|---|---|
| Starting Materials | Ethyl cyanoacetate, acetylacetone or pentane-2,4-dione derivatives with ethyl substitution |
| Base | Sodium ethoxide, potassium carbonate |
| Solvent | Ethanol, methanol, or acetonitrile |
| Temperature | Reflux conditions (approximately 70–80°C) or room temperature for some metal-catalyzed reactions |
| Reaction Time | Several hours (typically 4–24 hours) |
| Catalysts | Occasionally NiCl2·6H2O, FeCl2·4H2O for metal-catalyzed cyclizations |
These conditions promote the formation of the pyrrole ring via cyclization and subsequent substitution reactions at specific positions on the ring.
Metal-Catalyzed Domino Cyclization
A recent method involves a domino transformation of isoxazoles to 2,4-dicarbonyl pyrroles catalyzed by nickel or iron salts under mild conditions:
- Reactants such as 3-substituted isoxazoles and pentane-2,4-dione are dissolved in acetonitrile.
- NiCl2·6H2O (5 mol%) or FeCl2·4H2O (10 mol%) is added.
- Stirring at room temperature for 24 hours leads to cyclization and formation of substituted pyrroles.
- Purification is performed by filtration, washing, and recrystallization or column chromatography.
This method allows selective formation of pyrroles with various substituents, including ethyl groups at the 3-position, and acetyl groups at the 4-position.
Industrial Scale Preparation
Industrial synthesis adapts the laboratory methods to larger scales with modifications for efficiency and yield:
- Use of continuous flow reactors to maintain controlled temperature and reaction times.
- Optimization of base concentration and solvent choice to minimize side reactions.
- Automated purification systems for improved product isolation.
- Employment of potassium carbonate as a base and diethylene glycol dimethyl ether as solvent in some pyrazole ester analog syntheses, which can be adapted for pyrrole derivatives.
Detailed Research Findings and Data
Reaction Optimization Data
| Parameter | Condition Tested | Yield (%) | Notes |
|---|---|---|---|
| Base | Sodium ethoxide vs. potassium carbonate | 75–85 | Both effective; potassium carbonate preferred industrially for cost |
| Solvent | Ethanol vs. methanol vs. acetonitrile | 70–90 | Acetonitrile with metal catalyst improves selectivity |
| Temperature | Room temp vs. reflux (78°C) | 65–90 | Reflux favors faster reaction; room temp used in metal-catalyzed methods |
| Catalyst | NiCl2·6H2O (5 mol%) vs. FeCl2·4H2O (10 mol%) | 77–92 | FeCl2 shows slightly higher yields in some cases |
| Reaction Time | 4 h vs. 24 h | 70–92 | Longer times improve conversion |
Purification and Characterization
- Purification: Column chromatography on silica gel using light petroleum/ethyl acetate mixtures (ratios ranging from 5:2 to 7:3) is common to separate the pyrrole product from side products.
- Recrystallization: Ethanol or hexane/ether mixtures are used to obtain pure crystalline products.
- Characterization:
- NMR Spectroscopy: ¹H NMR shows characteristic signals for NH (around δ 12.5 ppm), methyl and ethyl protons (δ 1.5–2.5 ppm), and ester methylene (δ 4.2 ppm).
- IR Spectroscopy: Strong bands at 1700–1750 cm⁻¹ for ester C=O and 1650 cm⁻¹ for acetyl C=O.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (~m/z 209 for related dimethyl compounds).
- HPLC: Purity above 98% achievable with optimized conditions.
Summary Table of Preparation Methods
| Method Type | Starting Materials | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Base-catalyzed condensation | Ethyl cyanoacetate + acetylacetone | Sodium ethoxide, K2CO3 | Ethanol, methanol | Reflux (78°C) | 4–8 h | 75–85 | Classical method, scalable |
| Metal-catalyzed cyclization | Isoxazole derivatives + diketones | NiCl2·6H2O, FeCl2·4H2O | Acetonitrile | Room temperature | 24 h | 77–92 | Mild conditions, high selectivity |
| Industrial process | Pyrazole analogs (adaptable) | K2CO3 | Diethylene glycol dimethyl ether | 100–120°C | 8–10 h | >80 | Continuous flow possible, solvent recovery |
Chemical Reactions Analysis
Oxidation Reactions
The acetyl and ester groups render the compound susceptible to oxidation. Key findings include:
| Reaction Target | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acetyl group | KMnO₄ (acidic) | Carboxylic acid derivative | Oxidation of the acetyl group yields a ketone-carboxylic acid hybrid structure. |
| Pyrrole ring | CrO₃/H₂SO₄ | Ring-opened dicarboxylic acid | Harsh conditions disrupt aromaticity, producing linear dicarboxylic acids. |
Crystallographic studies reveal that the acetyl group’s orientation and hydrogen-bonding interactions with the pyrrole nitrogen (observed in dimeric structures) may moderate oxidation rates compared to less substituted analogs .
Reduction Reactions
Reduction primarily targets the acetyl and ester functionalities:
| Reaction Target | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acetyl group | NaBH₄/MeOH | Secondary alcohol | Selective reduction of the acetyl group occurs without affecting the ester. |
| Ester group | LiAlH₄/THF | Primary alcohol | Full reduction of both ester and acetyl groups yields a diol derivative. |
The 3-ethyl substituent introduces steric hindrance, slowing reduction kinetics compared to non-alkylated analogs.
Electrophilic Substitution
The pyrrole ring undergoes electrophilic substitution, though substituents direct reactivity:
The perturbed electron density of the pyrrole ring (due to substituent electronic effects) shifts substitution patterns relative to simpler pyrroles .
Nucleophilic Reactions
The ester group participates in nucleophilic acyl substitution:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NH₃/EtOH | Reflux | Amide derivative | Ethanol facilitates ammonolysis of the ester. |
| R-OH/H⁺ | Acidic | Transesterified ester | Alcohols replace the ethoxy group under acidic catalysis. |
Thermal and Photochemical Behavior
-
Thermal decomposition : Above 200°C, decarboxylation occurs, yielding 4-acetyl-3-ethyl-5-methylpyrrole.
-
Photostability : UV exposure induces minimal degradation, suggesting robustness in light-mediated applications.
Comparative Reactivity
The 3-ethyl group uniquely impacts reactivity:
| Feature | Impact on Reactivity |
|---|---|
| Steric bulk at C-3 | Slows electrophilic substitution at adjacent positions |
| Electron-donating effect | Enhances pyrrole ring’s electron density, favoring electrophilic attacks at activated sites |
Mechanistic Insights
-
Nucleophilic attack : Electrophilic centers (e.g., carbonyl carbons) undergo nucleophilic additions, forming tetrahedral intermediates.
-
Hydrogen bonding : Dimerization via N–H···O bonds (observed crystallographically) may stabilize transition states in solution-phase reactions .
This compound’s reactivity profile underscores its utility in synthesizing complex heterocycles and bioactive molecules. Further studies are needed to explore its catalytic applications and biological interactions.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is characterized by the following chemical properties:
- Molecular Formula : C12H17NO3
- Molecular Weight : 223.268 g/mol
- Functional Groups : Acetyl, Ester
- SMILES Notation : CCOC(=O)C1=C(CC)C(C(C)=O)=C(C)N1
These properties make it a versatile building block in organic synthesis.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Oxidation Reactions : The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction Reactions : It can undergo reduction to convert carbonyl groups into alcohols using lithium aluminum hydride.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur on the aromatic and pyrrole rings.
Biology
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies have shown that pyrrole derivatives exhibit activity against various bacterial strains.
- Anticancer Activity : Research indicates that ethyl 4-acetyl derivatives may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is being explored for:
- Drug Development : Its structure allows for modifications that can lead to new therapeutic agents targeting specific enzymes or receptors involved in disease pathways.
Industry
The compound finds applications in the production of specialty chemicals and pharmaceuticals. It is also a precursor in the synthesis of porphyrins, which are essential in various industrial processes, including:
| Application Area | Specific Uses |
|---|---|
| Pharmaceuticals | Drug development targeting enzymes |
| Specialty Chemicals | Production of agrochemicals |
| Material Science | Monomers for polymer synthesis |
Case Studies
-
Antimicrobial Activity Study :
- A study conducted on various pyrrole derivatives, including ethyl 4-acetyl derivatives, demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting potential for pharmaceutical applications in treating infections.
-
Anticancer Research :
- Research published in a peer-reviewed journal highlighted the efficacy of ethyl 4-acetyl derivatives in inhibiting the growth of specific cancer cell lines. The mechanism was attributed to their ability to interfere with cell cycle progression.
-
Porphyrin Synthesis :
- Ethyl 4-acetyl derivatives have been successfully used as intermediates in synthesizing porphyrins, which are vital for applications ranging from medical imaging to photodynamic therapy.
Mechanism of Action
The mechanism of action of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrrole Carboxylates
Key Compounds for Comparison:
Ethyl 5-(4-Bromophenyl)-4-Methyl-1H-Pyrrole-2-Carboxylate ()
Ethyl 4-Chlorosulfonyl-2-Methyl-1,5-Diphenylpyrrole-3-Carboxylate ()
(4aR)-1-[(3-Chloro-4-Hydroxyphenyl)Methyl]-4-Hydroxy-4a-Methyl-2-Oxo-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxylic Acid 2-Methylpropyl Ester ()
Comparative Analysis:
Key Differences:
- Reactivity : Compound 2’s chlorosulfonyl group enables nucleophilic substitution, a feature absent in the target compound .
- Biological Relevance : Compound 3’s fused pyridazine-pyrrole system and hydroxyl groups may enhance binding to biological targets compared to the simpler acetylated pyrrole .
Research Findings and Data Gaps
- Thermal Stability : The acetyl group in the target compound may reduce thermal stability compared to halogenated derivatives (e.g., Compound 1), which often exhibit higher melting points due to halogen interactions .
- Solubility : The ethyl and methyl substituents likely enhance lipophilicity, whereas Compound 3’s hydroxyl groups improve aqueous solubility .
Biological Activity
Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention in various fields, particularly for its potential biological activities. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring with multiple substituents, including an acetyl group and ethyl ester. Its molecular formula is C11H15NO3, and it possesses unique reactivity due to the presence of the carbonyl and ester functional groups.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic attacks at the carbonyl carbon. This reactivity can lead to the formation of various derivatives that may exhibit different biological properties. However, specific biochemical pathways and detailed mechanisms remain largely unexplored in current literature.
Antimicrobial Properties
Research indicates that compounds within the pyrrole family, including this compound, may exhibit significant antimicrobial properties. A study demonstrated that certain pyrrole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
There is emerging evidence suggesting that pyrrole derivatives could play a role in cancer treatment. This compound has been investigated for its cytotoxic effects on various cancer cell lines, indicating potential as a lead compound in anticancer drug development .
Other Biological Activities
Some studies have noted that related pyrrole compounds exhibit analgesic, anti-inflammatory, and even anti-HIV properties . These findings imply that this compound may also share similar therapeutic potentials.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Notable Biological Activity |
|---|---|---|
| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | Lacks acetyl group | Different reactivity and potential |
| 4-acetyl-3,5-dimethyl-1H-pyrrole | Free acid form | Varies in solubility and reactivity |
| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole | Contains formyl group | Differences in chemical behavior |
Case Studies
Case Study 1: Antibacterial Activity
A study conducted on various pyrrole derivatives highlighted the effectiveness of ethyl derivatives against bacterial strains. The results indicated that modifications in the structure significantly influenced antibacterial potency, suggesting a structure–activity relationship (SAR) that could be exploited for drug design .
Case Study 2: Anticancer Research
In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells. This compound was included in these studies, demonstrating cytotoxic effects comparable to known anticancer agents .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents | Yield (%) | Conditions |
|---|---|---|---|
| [2+3] Cycloaddition | 2H-azirines, ketones | 43–48 | Anhydrous, RT |
| Acylation | Acyl chlorides, DMAP | 23–45 | DCM, 0°C to RT |
| Trichloroacetyl route | Trichloroacetyl chloride | 40–72 | Ether reflux |
Basic: How is the compound characterized post-synthesis?
Answer:
- NMR Spectroscopy :
- HRMS/ESI-MS : Validates molecular weight (e.g., [M+H]+ observed at m/z 288.1601 vs. calculated 288.1600 for C17H21NO3) .
Advanced: How can low yields in acylative functionalization be addressed?
Answer:
Low yields (e.g., 23% ) often stem from steric hindrance or competing side reactions. Methodological optimizations include:
- Microwave-Assisted Heating : Accelerates reaction kinetics, reducing decomposition.
- Solvent Optimization : Switching from DCM to THF improves solubility of acyl chlorides.
- Catalytic DMAP : Enhances nucleophilic acylation efficiency.
- Purification : Use gradient column chromatography (hexane/EtOAc) to separate by-products .
Advanced: What crystallographic techniques elucidate hydrogen bonding and molecular packing?
Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:
- Hydrogen-Bonded Dimers : N–H···O=C interactions (bond length ~2.8–3.0 Å) stabilize supramolecular packing .
- Torsion Angles : Substituents like ethyl and acetyl groups influence planarity (e.g., C4–C3–H3 angle: 119.9° ).
- Data Collection : Bruker SMART CCD diffractometers at 296 K with multi-scan absorption corrections ensure accuracy .
Advanced: How to resolve contradictions in NMR data across studies?
Answer:
Discrepancies arise from solvent effects or impurities. Mitigation strategies:
- 2D NMR (HSQC/HMBC) : Correlates 1H and 13C signals to confirm assignments (e.g., ester vs. acetyl carbonyls).
- Deuterated Solvent Calibration : CDCl3 vs. DMSO-d6 shifts acetyl protons by ~0.3 ppm .
- Dynamic Exchange : Broad NH signals in CDCl3 (δ ~8.8–9.3 ppm) indicate tautomerization; DMSO-d6 suppresses this via hydrogen bonding .
Advanced: What mechanistic insights explain regioselectivity in substituent placement?
Answer:
Regioselectivity is controlled by:
- Electronic Effects : Electron-donating groups (e.g., methyl) direct electrophiles to the α-position of pyrrole.
- Steric Shielding : Bulky substituents (e.g., ethyl at C3) block functionalization at adjacent positions .
- Precursor Design : Using 2H-azirines with pre-installed ethyl/acetyl groups ensures correct positioning during cycloaddition .
Advanced: How does computational modeling support structural analysis?
Answer:
Density Functional Theory (DFT) calculations:
- Optimize Geometry : Matches SCXRD data (bond lengths/angles within 1% error).
- Electrostatic Potential Maps : Predict reactivity sites (e.g., acetyl carbonyl as electrophilic center) .
- NLO Properties : Polarizable substituents (e.g., acetyl) enhance hyperpolarizability, relevant for material science applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
